molecular formula C16H12O5 B13143348 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione CAS No. 64517-18-6

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

Cat. No.: B13143348
CAS No.: 64517-18-6
M. Wt: 284.26 g/mol
InChI Key: GIRXBVAVTBVNDY-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the reaction of 1-hydroxy-9,10-anthraquinone with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is unique due to its methoxymethoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

64517-18-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3

InChI Key

GIRXBVAVTBVNDY-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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